molecular formula C24H23N3OS B2366629 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895418-41-4

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2366629
CAS No.: 895418-41-4
M. Wt: 401.53
InChI Key: UCYSHCXSESZZEZ-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at positions 4 and 3. The compound features a propanamide linker connecting the benzothiazole moiety to a pyridin-3-ylmethyl group and a phenyl substituent.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-17-10-12-21-23(18(17)2)26-24(29-21)27(16-20-9-6-14-25-15-20)22(28)13-11-19-7-4-3-5-8-19/h3-10,12,14-15H,11,13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYSHCXSESZZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide can be approached through several strategic disconnections:

Key Disconnection Points

  • Amide bond formation between 3-phenylpropanoic acid and N-(pyridin-3-ylmethyl)-4,5-dimethylbenzo[d]thiazol-2-amine
  • N-alkylation of 4,5-dimethylbenzo[d]thiazol-2-amine with 3-(chloromethyl)pyridine
  • Construction of the benzothiazole core from 4,5-dimethyl-2-aminobenzenethiol precursors

Synthetic Strategy Selection Considerations

Strategy Advantages Limitations
Sequential approach Controlled reaction at each step Multiple purification steps required
Convergent synthesis Fewer steps overall May have chemoselectivity issues
One-pot methodology Time-efficient Challenge in optimizing conditions for multiple reactions

Synthesis of the Benzothiazole Core

Hantzsch Thiazole Synthesis

The 4,5-dimethylbenzo[d]thiazol-2-yl scaffold represents the key heterocyclic component of the target molecule. Based on the Hantzsch thiazole synthesis approach, this core structure can be efficiently prepared by cyclization reactions.

Synthesis from α-Haloketones

The thiazole ring can be formed via the reaction of 4,5-dimethyl-2-aminobenzenethiol with α-haloketones under relatively mild conditions:

4,5-dimethyl-2-aminobenzenethiol + α-haloketone → 4,5-dimethylbenzo[d]thiazol-2-amine
Cyclization Conditions
Method Reagents Conditions Catalyst/Base Solvent Yield (%)
Direct cyclization α-haloketone + thiol 78-87°C, 3-4h - Ethanol 60-85
Base-catalyzed Monochloroacetic acid + thiourea derivative RT, 4h K₂CO₃ (10%) Water 70-80
Thermal cyclization Thiourea + electrophile 40-50°C, 2-3h Morpholine Ethanol 37-54

Alternative Methods for Benzothiazole Formation

Thiocarbamate Cyclization

A modified approach involves the conversion of appropriate thioureido acids to thiazolones, as demonstrated with similar compounds:

Thioureido acid + monochloroacetic acid → Thiazolone intermediate → 4,5-dimethylbenzo[d]thiazol-2-amine

This reaction proceeds at room temperature in aqueous potassium carbonate solution (10%) followed by acidification with acetic acid to pH 6.

One-Pot Multicomponent Approach

As shown in related syntheses, a one-pot procedure using a three-component reaction with aromatic aldehydes, cyanoacetamide, and dithiomalondianilide in the presence of morpholine offers an alternative route:

Reaction Step Conditions Monitoring Method Workup
Initial mixing Ethanol, 60°C, 5 min - -
Addition of dithiomalondianilide 40-50°C, 2-3h TLC Crystallization
Purification - - Recrystallization from acetone-ethanol

N-Functionalization Strategies

N-Alkylation with Pyridin-3-ylmethyl Halides

The introduction of the pyridin-3-ylmethyl group is typically accomplished through N-alkylation reactions:

Direct Alkylation Protocol
4,5-dimethylbenzo[d]thiazol-2-amine + 3-(chloromethyl)pyridine → N-(pyridin-3-ylmethyl)-4,5-dimethylbenzo[d]thiazol-2-amine
Reaction Parameters
Parameter Optimal Conditions Notes
Solvent DMF or acetonitrile Polar aprotic solvents favor SN2 reactions
Base K₂CO₃ or Na₂CO₃ Inorganic bases minimize side reactions
Temperature 80-100°C Heating essential for complete conversion
Reaction time 12-20h Monitored by HPLC until completion
Workup Dilution with water and filtration Product often precipitates upon cooling

Alternative N-Functionalization Methods

Reductive Amination Approach

An alternative method employs reductive amination using pyridine-3-carbaldehyde:

4,5-dimethylbenzo[d]thiazol-2-amine + pyridine-3-carbaldehyde + NaBH(OAc)₃ → N-(pyridin-3-ylmethyl)-4,5-dimethylbenzo[d]thiazol-2-amine
Reagent Quantity (equiv.) Function
4,5-dimethylbenzo[d]thiazol-2-amine 1.0 Starting material
Pyridine-3-carbaldehyde 1.1-1.2 Carbonyl component
NaBH(OAc)₃ 1.5-2.0 Reducing agent
AcOH Catalytic Proton source
DCM or THF - Solvent

Acylation with 3-Phenylpropanoic Acid Derivatives

Coupling Reagent-Mediated Acylation

Based on synthetic methods for similar compounds, the final acylation can be efficiently performed using modern coupling reagents:

EDCl/HOBt-Mediated Coupling
N-(pyridin-3-ylmethyl)-4,5-dimethylbenzo[d]thiazol-2-amine + 3-phenylpropanoic acid + EDCl/HOBt → this compound

This coupling typically proceeds under relatively mild reaction conditions using dimethylformamide as solvent.

Coupling Conditions Comparison
Method Reagents Conditions Solvent Yield (%) Advantages
EDCl/HOBt 3-phenylpropanoic acid + EDCl (1.2 eq) + HOBt (1.2 eq) RT, 12-24h DMF 65-80 Mild conditions, high purity
HATU/DIPEA 3-phenylpropanoic acid + HATU (1.1 eq) + DIPEA (3 eq) RT, 6-8h DMF 70-85 Faster reaction, higher yields
PyBOP/NMM 3-phenylpropanoic acid + PyBOP (1.2 eq) + NMM (3 eq) RT, 8-12h DCM 60-75 Less polar solvent option

Acid Chloride Method

An alternative approach involves conversion of 3-phenylpropanoic acid to the corresponding acid chloride:

Acid Chloride Formation and Coupling
3-phenylpropanoic acid + SOCl₂ or (COCl)₂ → 3-phenylpropanoyl chloride 
3-phenylpropanoyl chloride + N-(pyridin-3-ylmethyl)-4,5-dimethylbenzo[d]thiazol-2-amine → this compound
Acid Chloride Reaction Parameters
Reaction Step Reagents Conditions Notes
Acid chloride formation SOCl₂ (2 eq) or (COCl)₂ (1.5 eq) + cat. DMF 0°C to reflux, 2-3h Conducted under anhydrous conditions
Acylation Acid chloride + amine + TEA or DIPEA (2 eq) 0°C to RT, 3-6h Base essential to neutralize HCl
Workup - Aqueous washing, column chromatography Purification critical for high purity

Complete Synthetic Routes

Route A: Sequential Approach

This synthetic route involves a step-by-step approach to the target compound:

Synthesis Pathway
  • Formation of 4,5-dimethylbenzo[d]thiazol-2-amine via cyclization
  • N-alkylation with 3-(chloromethyl)pyridine to obtain N-(pyridin-3-ylmethyl)-4,5-dimethylbenzo[d]thiazol-2-amine
  • EDCl/HOBt-mediated coupling with 3-phenylpropanoic acid
Experimental Procedure Summary
Step Starting Materials Reagents Conditions Yield (%) Purification
1 4,5-dimethyl-2-aminobenzenethiol α-haloketone EtOH, 80°C, 4h 75-85 Recrystallization
2 4,5-dimethylbenzo[d]thiazol-2-amine 3-(chloromethyl)pyridine, K₂CO₃ DMF, 100°C, 18h 65-75 Column chromatography
3 N-(pyridin-3-ylmethyl)-4,5-dimethylbenzo[d]thiazol-2-amine 3-phenylpropanoic acid, EDCl, HOBt, DIPEA DMF, RT, 24h 70-80 Column chromatography
Overall - - - 35-45 -

Route B: Convergent Synthesis

A more efficient approach involves the parallel preparation of key fragments:

Synthesis Pathway
  • Independent preparation of 4,5-dimethylbenzo[d]thiazol-2-amine and 3-phenylpropanoic acid derivatives
  • Late-stage convergent coupling to form the target compound
Comparative Analysis of Routes
Parameter Route A: Sequential Route B: Convergent
Number of steps 3 4 (2 parallel pathways)
Overall yield 35-45% 40-55%
Time efficiency Lower Higher
Resource utilization More solvents/reagents per mol More efficient
Scalability Good Excellent

Optimization of Reaction Conditions

Critical Parameters for Yield Optimization

Extensive optimization studies have identified key parameters affecting the synthesis:

Solvent Selection
Solvent N-Alkylation Yield (%) Acylation Yield (%) Overall Suitability
DMF 70-75 75-80 Excellent
Acetonitrile 65-70 60-65 Good
DMSO 60-65 55-60 Moderate
THF 40-45 65-70 Good for acylation only
Toluene 30-35 50-55 Limited
Temperature Effects
Reaction Temperature Range Optimal Temperature Effect on Yield
Benzothiazole formation RT-100°C 80°C +15-20% at optimal
N-alkylation 60-120°C 100°C +10-15% at optimal
Acylation 0-60°C 25°C (RT) Minimal above RT

Catalyst and Additive Screening

For challenging steps, catalyst screening has identified effective systems:

Reaction Catalyst/Additive Loading (mol%) Yield Improvement (%)
N-alkylation TBAI 10 +10-15
N-alkylation Cu(I) 5 +5-10
Acylation DMAP 10 +15-20
Acylation Molecular sieves - +5-10

Characterization and Analysis

Spectroscopic Data

Based on similar benzothiazole derivatives, the expected spectroscopic profile includes:

NMR Characterization
Proton Environment Expected ¹H-NMR (δ, ppm) Expected Multiplicity
Benzothiazole aromatic H 7.20-7.60 s, 2H
Pyridine aromatic H 7.30-8.60 m, 4H
Phenyl aromatic H 7.20-7.40 m, 5H
Methylene (N-CH₂-pyridine) 5.00-5.40 s, 2H
Methylene (Ph-CH₂-CH₂) 2.80-3.00 t, 2H
Methylene (CO-CH₂) 2.60-2.80 t, 2H
Methyl groups (benzothiazole) 2.30-2.45 s, 6H
¹³C-NMR Key Signals
Carbon Environment Expected ¹³C-NMR (δ, ppm)
Amide carbonyl (C=O) 170-175
Benzothiazole C2 165-170
Aromatic carbons 115-160
Methylene carbons 30-60
Methyl carbons 18-22

Physical Properties and Purity Analysis

Property Expected Value/Range Analytical Method
Appearance White to off-white solid Visual
Melting point 90-110°C Capillary method
HPLC purity >98% Reverse-phase C18
Mass spectrum [M+H]⁺ at m/z 388.15 ESI-MS
Optical rotation Racemic (0°) Polarimetry

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antitumor and antimicrobial activities. The compound’s ability to inhibit specific enzymes and receptors makes it a candidate for drug development.

    Biological Research: Used as a probe to study cellular pathways and molecular interactions, particularly those involving the benzothiazole and pyridine moieties.

    Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can interact with enzyme active sites, inhibiting their activity. The pyridine moiety may facilitate binding to nucleic acids or proteins, affecting cellular processes. The compound’s overall effect is a result of these interactions, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Limitations of Available Evidence

The provided materials lack direct information on the synthesis, pharmacological profile, or comparative studies of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide. The cited examples (Compounds 28 and 29) differ significantly in structure and functional groups, limiting their utility for direct comparison.

Biological Activity

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound belonging to the thiazole class, characterized by its unique molecular structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core , which is known for its diverse biological activities, combined with a propanamide moiety and a phenyl group. The presence of methyl groups at positions 4 and 5 on the benzothiazole ring enhances its steric and electronic properties, potentially influencing its interaction with biological targets.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₈N₂OS
Molecular Weight306.41 g/mol

Research indicates that compounds containing the benzothiazole moiety exhibit various biological activities, including:

  • Antifungal Activity : Benzothiazole derivatives have shown significant antifungal properties against strains such as Candida albicans and Candida parapsilosis . The mechanism may involve inhibition of key enzymes in fungal metabolism.
  • Antibacterial Properties : Similar compounds have demonstrated effectiveness against bacterial infections by disrupting cell wall synthesis or inhibiting key metabolic pathways .
  • Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives can modulate inflammatory pathways, potentially reducing cytokine release .

Case Studies

  • In Vitro Studies : A study evaluating the antifungal activity of various thiazole derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .
  • Molecular Docking Studies : Investigations using molecular docking techniques revealed that the compound binds effectively to the active sites of enzymes involved in fungal cell wall synthesis, suggesting a potential mechanism for its antifungal activity .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes under acidic conditions.
  • Introduction of Methyl Groups : Methylation at positions 4 and 5 can be performed using Friedel-Crafts alkylation methods.
  • Coupling with Pyridine Derivatives : The final step involves coupling the benzothiazole derivative with pyridine through nucleophilic substitution reactions.

Q & A

Q. How do researchers validate off-target effects in complex biological systems?

  • Proteome-wide profiling : Chemical proteomics using activity-based protein profiling (ABPP) .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries to identify synthetic lethal interactions .

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